1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Description
1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1935135-55-9) is a non-proteinogenic cyclic β-amino acid characterized by a cyclobutane ring substituted with amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) groups at positions 1, 3, and 3, respectively. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-5(10)2-6(7,3-5)4(8)9/h10H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
FWDCYSRMGBFGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutanone derivatives, which are subjected to amination and hydroxylation reactions to introduce the amino and hydroxyl groups, respectively. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is used as an intermediate in the synthesis of other organic compounds. It can be used to produce novel avermectins, a group of antiparasitic macrolides, by feeding carboxylic acids or their biosynthetic precursors to a Streptomyces .
- Biology This compound is studied for its potential biological activities and interactions with various biomolecules. The synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids can be considered conformationally restricted analogs of threonine. The fixed spatial orientation of their amino and carboxyl groups, due to the presence of the cyclobutane ring, can be advantageous when studying interactions with biological targets as it limits the conformational flexibility of the molecule.
- Medicine It is used in the synthesis of certain drugs and medical materials.
- Industry This compound may find applications as a food additive for flavoring and as an antioxidant.
Mutational Biosynthesis
Mutational biosynthesis is a technique used to produce novel antibiotics . Avermectins with novel C-25 substituents have been prepared by feeding carboxylic acids or their biosynthetic precursors to a Streptomyces . The microorganism can oxidize primary alcohols to the corresponding carboxylic acids . Amines can also be converted to the corresponding acid, presumably via transamination to the aldehyde followed by oxidation .
Case Studies
A notable case study involved a 9-month-old boy with mitochondrial 3-hydroxy-3-methylglutaric aciduria (mHS deficiency), which highlighted the severe clinical manifestations associated with metabolic disorders linked to HMBCA derivatives. The patient exhibited persistent metabolic acidosis, elevated levels of acylcarnitines including 3-hydroxybutyrylcarnitine, and significant alterations in urine organic acid profiles during acute episodes. This case underscored the importance of HMBCA in metabolic pathways and its potential implications in clinical diagnostics.
Studies of ACCA
Mechanism of Action
The mechanism of action of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in ring size, substituents, and stereochemistry, which influence their physicochemical properties and biological activities.
Key Observations :
- ACC (C₄H₇NO₂): The smaller cyclopropane ring and lack of hydroxyl/methyl groups limit its rigidity compared to the target compound. ACC is a well-established ethylene precursor in plants .
- ACBC (C₅H₉NO₂): The absence of hydroxy and methyl groups enhances its lipophilicity, facilitating blood-brain barrier penetration for tumor imaging . Radiolabeled ACBC ([¹¹C]ACBC) shows high tumor-to-background ratios in preclinical models .
- Benzyloxy Derivative (C₁₂H₁₆ClNO₃): The benzyloxy group increases steric bulk and hydrophobicity, making it suitable for synthetic modifications but less ideal for in vivo applications .
Biological Activity
1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid (AMCH) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of AMCH, including its synthesis, interaction with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
AMCH is characterized by its cyclobutane ring, an amino group, a hydroxyl group, and a carboxylic acid group. The presence of these functional groups allows AMCH to participate in various biochemical interactions, making it a candidate for further research in pharmacology.
Molecular Formula
- Molecular Formula : C₅H₉NO₃
- Molar Mass : Approximately 131.13 g/mol
Synthesis of AMCH
The synthesis of AMCH typically involves several methods that focus on maintaining stereochemistry and functional group compatibility. Common synthetic routes include:
- Direct Ammonolysis : Involves the reaction of cyclobutane derivatives with ammonia.
- Carboxylation : Utilizes carboxylic acid derivatives to introduce the carboxyl group into the cyclobutane ring.
- Hydrolysis : Converts esters into AMCH through hydrolysis reactions.
These methods emphasize the importance of yield and purity in producing AMCH suitable for biological studies .
Interaction with Biological Targets
Preliminary studies suggest that AMCH interacts with various enzymes and receptors involved in metabolic pathways. Its structural features enable it to bind effectively to biological targets, potentially influencing their activities. Notable interactions include:
- Enzyme Inhibition : AMCH has shown potential as an inhibitor for specific enzymes, which may have implications in treating metabolic disorders.
- Receptor Modulation : The compound may act on receptors related to neurotransmission, suggesting possible neurotropic effects .
Case Studies and Research Findings
Research has indicated that AMCH exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that compounds structurally related to AMCH can inhibit tumor growth, suggesting that AMCH may possess similar properties .
- Neuroprotective Effects : Similar compounds have shown neurotropic activity, indicating that AMCH might protect neuronal cells from damage .
- Antimicrobial Properties : Preliminary investigations hint at antibacterial and anti-inflammatory effects, which warrant further exploration .
Comparison of Biological Activities
The mechanisms by which AMCH exerts its biological effects are still under investigation. However, it is believed that the compound may influence several pathways:
- Enzyme Interaction : Binding to specific enzymes could modulate their activity, affecting metabolic processes.
- Receptor Interaction : By acting on neurotransmitter receptors, AMCH may alter signaling pathways involved in neuroprotection and other physiological responses.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid with high purity?
- Methodological Answer: Synthesis typically involves cyclization reactions or functional group modifications. For cyclobutane derivatives, methods such as [2+2] photocycloaddition or ring-opening of strained intermediates are common. Reaction conditions (e.g., temperature control at 37°C for solubility optimization , use of catalysts like palladium for stereochemical control) are critical. Post-synthesis purification via column chromatography or recrystallization ensures >98% purity, as validated by COA (Certificate of Analysis) .
Q. How should researchers optimize solubility and stability for in vitro studies of this compound?
- Methodological Answer:
- Solvent Selection: Test solubility in DMSO, water, or ethanol using incremental heating (37°C) and sonication .
- Stability: Store stock solutions at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .
- Data Table:
| Solvent | Recommended Concentration | Storage Temperature | Stability Duration |
|---|---|---|---|
| DMSO | 10 mM | -80°C | 6 months |
| Water | 5 mM (pH-adjusted) | -20°C | 1 month |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Confirm cyclobutane ring geometry and substituent positions via H and C NMR .
- HPLC-MS: Validate purity (>98%) and molecular weight (e.g., 183.13 g/mol for analogs) .
- X-ray Crystallography: Resolve stereochemical ambiguities, particularly for hydroxyl and amino group orientations .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer:
- Molecular Docking: Use Gaussian software (e.g., DFT calculations) to model electrostatic interactions between the hydroxyl/amino groups and active sites .
- MD Simulations: Analyze binding stability over 100-ns trajectories with AMBER or GROMACS, focusing on cyclobutane ring rigidity and hydrogen-bonding networks .
- Validation: Compare computational results with enzymatic assay data (e.g., IC values) to refine models .
Q. What strategies resolve discrepancies in bioactivity data between enzymatic assays and cell-based studies?
- Methodological Answer:
- Control Variables: Standardize cell membrane permeability assays (e.g., use of efflux inhibitors like verapamil) to address transport limitations .
- Metabolic Profiling: Quantify intracellular metabolite levels via LC-MS to identify degradation products that reduce efficacy .
- Dose-Response Curves: Compare enzyme inhibition (e.g., Ki values) with cellular EC values to assess target engagement efficiency .
Q. How do stereochemical variations in cyclobutane derivatives affect the compound’s pharmacokinetic profile?
- Methodological Answer:
- Stereoisomer Synthesis: Prepare (1R,3S) and (1S,3R) enantiomers via chiral auxiliaries or asymmetric catalysis .
- In Vivo Biodistribution: Use radiolabeled analogs (e.g., F or C isotopes) to track tissue uptake and clearance rates in animal models .
- Data Interpretation: Correlate stereochemistry with plasma half-life (e.g., trans- vs. cis-isomers show 2-fold differences in metabolic stability) .
Contradiction Analysis & Validation
- Example: Conflicting solubility reports in DMSO vs. aqueous buffers may arise from pH-dependent ionization. Validate via pH-solubility profiling and dynamic light scattering (DLS) to detect aggregation .
- Quality Control: Cross-reference purity data from COA (e.g., >98% by HPLC) with independent validation via H NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
